1-Benzyl-1,7-diaza-spiro[4.5]decane
Overview
Description
1-Benzyl-1,7-diaza-spiro[4.5]decane is an organic compound with the molecular formula C15H22N2. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 1-Benzyl-1,7-diaza-spiro[4.5]decane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor in the presence of a base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzyl-1,7-diaza-spiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-1,7-diaza-spiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,7-diaza-spiro[4.5]decane involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-Benzyl-1,7-diaza-spiro[4.5]decane can be compared with other similar compounds, such as:
1-Cbz-1,7-diaza-spiro[4.5]decane hydrochloride: This compound has a similar spirocyclic structure but contains a carbobenzyloxy (Cbz) protecting group.
7-Boc-1-Cbz-1,7-diaza-spiro[4.5]decane: This compound also has a spirocyclic structure with both Boc and Cbz protecting groups.
1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester: This compound features a carboxylic acid ester group, making it distinct in terms of reactivity and applications .
Biological Activity
1-Benzyl-1,7-diaza-spiro[4.5]decane is a heterocyclic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.
- Molecular Formula : C₁₆H₂₃N₂
- Molecular Weight : 253.37 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as recrystallization and chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Its spirocyclic structure allows it to bind effectively to various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of this compound displayed potent activity against pathogens such as Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus at concentrations as low as 0.88 μg/mm², outperforming standard antibiotics like cefotaxime and piperacillin .
Anticancer Activity
In preclinical studies, this compound has shown promise in inhibiting tumor growth in various cancer models. Notably, one derivative was found to suppress tumor growth by 100% in ovarian cancer xenografts in nude mice . This highlights its potential as a therapeutic agent in oncology.
Comparative Biological Activity Table
Compound Name | Antimicrobial Activity (μg/mm²) | Anticancer Efficacy (%) | Reference |
---|---|---|---|
This compound | 0.88 | 100 | |
Cefotaxime | - | - | Standard Control |
Piperacillin | - | - | Standard Control |
Case Study 1: Antimicrobial Screening
A series of derivatives based on the structure of this compound were synthesized and screened for antimicrobial properties. Among these, certain compounds demonstrated remarkable activity against Candida albicans, showing higher efficacy than traditional antifungal agents .
Case Study 2: Anticancer Efficacy
In a study focused on ovarian cancer models, researchers evaluated the efficacy of a specific derivative of this compound. The results indicated complete tumor regression in treated mice compared to controls, suggesting a strong potential for further development as an anticancer drug .
Properties
IUPAC Name |
1-benzyl-1,9-diazaspiro[4.5]decane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-5-9-15(17)8-4-10-16-13-15/h1-3,6-7,16H,4-5,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDOFQYPDSIZHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2CC3=CC=CC=C3)CNC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655077 | |
Record name | 1-Benzyl-1,7-diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867009-83-4 | |
Record name | 1-Benzyl-1,7-diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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